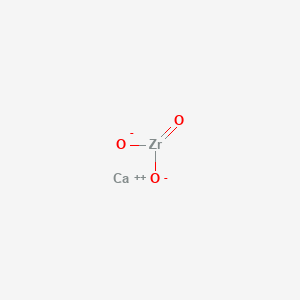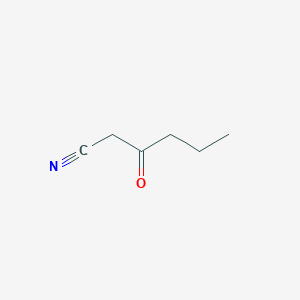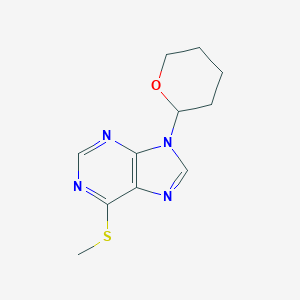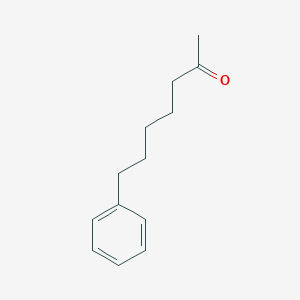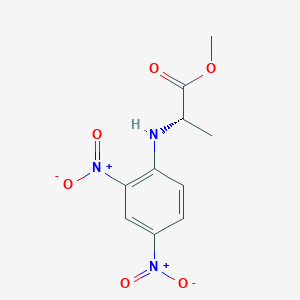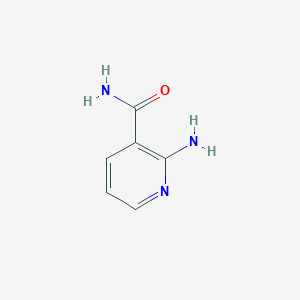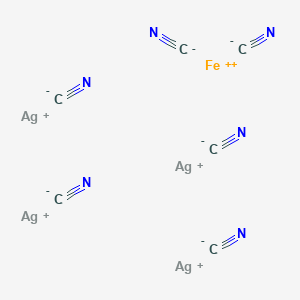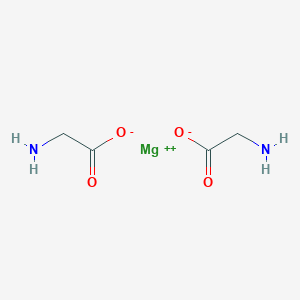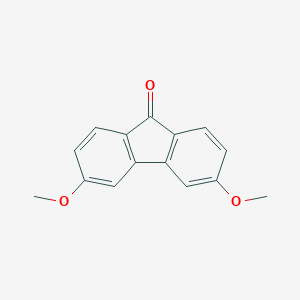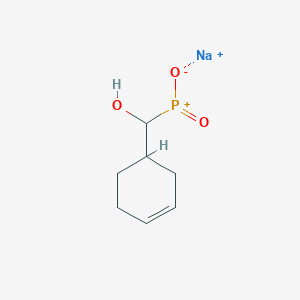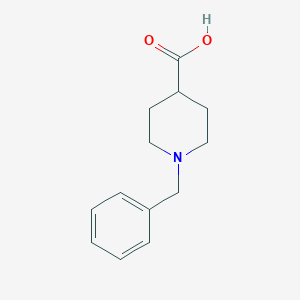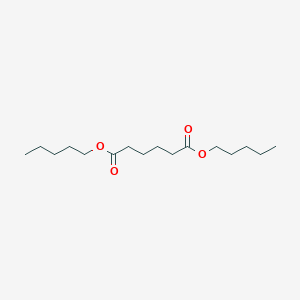
Dipentyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl adipate (DPA) is a chemical compound that belongs to the class of adipate esters. It is widely used in various industrial applications, including as a plasticizer, solvent, and lubricant. DPA is a clear, colorless liquid with a mild odor, and it is soluble in most organic solvents.
Mécanisme D'action
The mechanism of action of Dipentyl adipate is not well understood, but it is believed to function as a plasticizer by reducing the intermolecular forces between polymer chains. This results in increased flexibility and improved processability of the polymer. Dipentyl adipate may also act as a lubricant by reducing friction and wear between moving parts.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Dipentyl adipate. However, studies have shown that Dipentyl adipate is not toxic to humans or animals at low concentrations. Dipentyl adipate has also been shown to have a low potential for skin irritation and sensitization.
Avantages Et Limitations Des Expériences En Laboratoire
Dipentyl adipate is a versatile compound that can be used in a wide range of applications. Its low toxicity and mild odor make it an attractive option for use in laboratory experiments. However, Dipentyl adipate has some limitations, including its relatively low boiling point and its tendency to evaporate quickly.
Orientations Futures
There are several future directions for research on Dipentyl adipate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of Dipentyl adipate's potential as a bio-based plasticizer. Additionally, Dipentyl adipate's potential use in the food industry as a food additive or packaging material is an area that warrants further investigation.
Méthodes De Synthèse
The synthesis of Dipentyl adipate involves the reaction between adipic acid and pentanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is then purified through distillation. Dipentyl adipate can also be synthesized through the transesterification of dimethyl adipate with pentanol.
Applications De Recherche Scientifique
Dipentyl adipate has been extensively studied for its various applications in different fields. In the field of materials science, Dipentyl adipate is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. In the field of cosmetics, Dipentyl adipate is used as a solvent and emollient in various personal care products. In addition, Dipentyl adipate has been investigated for its potential use as a lubricant in the automotive industry.
Propriétés
Numéro CAS |
14027-78-2 |
|---|---|
Nom du produit |
Dipentyl adipate |
Formule moléculaire |
C16H30O4 |
Poids moléculaire |
286.41 g/mol |
Nom IUPAC |
dipentyl hexanedioate |
InChI |
InChI=1S/C16H30O4/c1-3-5-9-13-19-15(17)11-7-8-12-16(18)20-14-10-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
UPPJFVSCGFPFHM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCCCC(=O)OCCCCC |
SMILES canonique |
CCCCCOC(=O)CCCCC(=O)OCCCCC |
Autres numéros CAS |
14027-78-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



